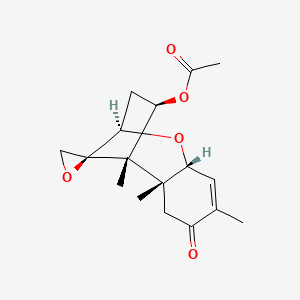

Trichothecolone acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

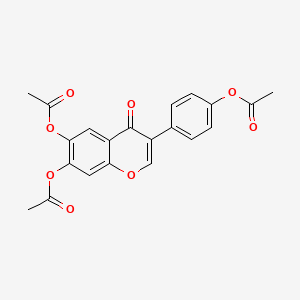

Trichothecolone acetate is a sesquiterpenoid compound belonging to the trichothecene family. These compounds are known for their potent biological activities, including phytotoxic, insecticidal, and toxic effects on animals. This compound is particularly notable for its role in inhibiting eukaryotic protein synthesis, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trichothecolone acetate typically involves the use of acetate as a precursor. The biosynthesis of trichothecin, a related compound, from acetate has been documented, indicating the potential pathways for this compound synthesis . The process involves multiple steps, including the incorporation of acetate into the trichothecene structure through enzymatic reactions.

Industrial Production Methods: Industrial production of this compound can be achieved through fermentation processes using fungi such as Microcyclospora tardicrescens. The compound is then isolated and purified using techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

Types of Reactions: Trichothecolone acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions of this compound include hydroxylated derivatives and other modified trichothecenes. These products are often analyzed using spectroscopic techniques to determine their structure and biological activity .

Scientific Research Applications

Trichothecolone acetate has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the biosynthesis and chemical modification of trichothecenes.

Biology: The compound’s ability to inhibit protein synthesis makes it a valuable tool for studying cellular processes and protein function.

Mechanism of Action

Trichothecolone acetate exerts its effects primarily by inhibiting eukaryotic protein synthesis. It binds to the ribosome and interferes with the elongation step of protein synthesis, leading to the accumulation of incomplete polypeptides and subsequent cell death. This mechanism is similar to other trichothecenes, which are known to target the ribosomal peptidyl transferase center .

Comparison with Similar Compounds

Similar Compounds: Trichothecolone acetate is part of the trichothecene family, which includes compounds like trichothecin, T-2 toxin, and diacetoxyscirpenol. These compounds share a common sesquiterpenoid structure and exhibit similar biological activities .

Uniqueness: What sets this compound apart from other trichothecenes is its specific hydroxylation pattern and acetate group, which contribute to its unique biological properties. Its ability to inhibit protein synthesis with high potency makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No. |

4682-54-6 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(1S,2R,7R,9R,11R,12S)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-9-5-12-15(3,7-11(9)19)16(4)13(21-10(2)18)6-14(22-12)17(16)8-20-17/h5,12-14H,6-8H2,1-4H3/t12-,13-,14-,15+,16-,17+/m1/s1 |

InChI Key |

UGISZOXYFHGCSR-IKIFYQGPSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1=O)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)C)C)C |

Canonical SMILES |

CC1=CC2C(CC1=O)(C3(C(CC(C34CO4)O2)OC(=O)C)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.